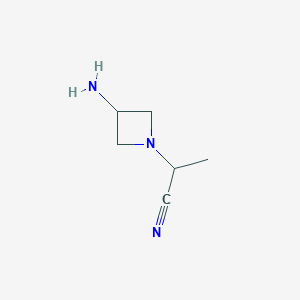

2-(3-Aminoazetidin-1-yl)propanenitrile

Description

Properties

IUPAC Name |

2-(3-aminoazetidin-1-yl)propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3/c1-5(2-7)9-3-6(8)4-9/h5-6H,3-4,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJCCCJYUZMSKPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#N)N1CC(C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Base-Catalyzed Reaction of Azetidine Derivatives with Acrylonitrile

A primary method involves reacting an azetidine derivative (referred to as compound c) with an acrylonitrile compound in the presence of a base at low to ambient temperatures (0 °C to room temperature) over 18–24 hours. The bases used include 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), 4-dimethylaminopyridine (DMAP), potassium carbonate, or triethylamine. This reaction typically occurs in polar aprotic solvents such as acetonitrile, acetone, N,N-dimethylformamide (DMF), or dichloromethane.

| Parameter | Details |

|---|---|

| Reactants | Compound c + acrylonitrile |

| Base | DBU, DMAP, K2CO3, or triethylamine |

| Temperature | 0 °C to room temperature |

| Time | 18–24 hours |

| Solvent | Acetonitrile, acetone, DMF, dichloromethane |

This step yields an intermediate compound (compound d), which is further processed in subsequent steps.

Lewis Acid-Catalyzed Cyclization to Form the Azetidine Core

The intermediate compound d undergoes cyclization catalyzed by Lewis acids such as lithium tetrafluoroborate or boron trifluoride diethyl etherate. The reaction is carried out at room temperature to 100 °C for 18–24 hours in solvents like acetonitrile or dichloromethane. In some protocols, the intermediate is first treated with an acid (e.g., trifluoroacetic acid) before Lewis acid catalysis.

| Parameter | Details |

|---|---|

| Catalyst | Lithium tetrafluoroborate, boron trifluoride etherate, trifluoroacetic acid |

| Temperature | Room temperature to 100 °C |

| Time | 18–24 hours (or 3–8 hours for acid pretreatment) |

| Solvent | Acetonitrile, dichloromethane |

This step completes the formation of the azetidine ring structure characteristic of 2-(3-Aminoazetidin-1-yl)propanenitrile.

Palladium-Catalyzed Coupling for Intermediate Formation

An alternative synthetic route involves palladium-catalyzed coupling of a halogenated azetidine derivative (compound c') with a borate compound in the presence of a base such as sodium carbonate, potassium carbonate, potassium phosphate, or potassium acetate. The reaction is conducted under inert atmosphere (argon or nitrogen) at room temperature to 100 °C for 5–24 hours in mixed solvents like dioxane and water.

| Parameter | Details |

|---|---|

| Catalyst | Pd(PPh3)4, Pd(dppf)Cl2, Pd(OAc)2 |

| Base | Na2CO3, K2CO3, K3PO4, KOAc |

| Temperature | Room temperature to 100 °C |

| Time | 5–24 hours |

| Solvent | Dioxane/water mixture |

| Atmosphere | Inert gas (N2 or Ar) |

The product (compound d') is then reacted with acrylonitrile under base catalysis and further cyclized as described in previous steps.

Amide Coupling Using Carbodiimide Reagents

For the synthesis of azetidine derivatives with amino substituents, carbodiimide-mediated coupling is a key step. For example, tert-butyl 3-aminoazetidine-1-carboxylate is reacted with carboxylic acids using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI) and benzotriazol-1-ol (HOBt) in dichloromethane at 20 °C. Triethylamine is used as a base. Reaction times vary from 4 to 30 hours depending on the scale and substrate.

| Parameter | Details |

|---|---|

| Reactants | Aminoazetidine derivative + carboxylic acid |

| Coupling Reagents | EDCI, HOBt |

| Base | Triethylamine |

| Solvent | Dichloromethane |

| Temperature | 20 °C |

| Time | 4–30 hours |

| Yield | Up to 94% |

The crude product is purified by crystallization or chromatography. The reaction is scalable and has been demonstrated in multi-kilogram batches.

Post-Coupling Deprotection and Purification

After coupling, the tert-butyl protecting group on the azetidine nitrogen is typically removed using trifluoroacetic acid (TFA) in dichloromethane at room temperature for 2 hours. The resulting free amine is isolated as a TFA salt, often as a colorless oil or solid, with near-quantitative yield.

| Parameter | Details |

|---|---|

| Deprotection Reagent | Trifluoroacetic acid (TFA) |

| Solvent | Dichloromethane |

| Temperature | Room temperature |

| Time | ~2 hours |

| Yield | ~100% (quantitative) |

Purification steps include extraction, washing with brine, drying over sodium sulfate, and chromatographic purification if needed.

Summary Table of Key Preparation Steps

| Step No. | Reaction Type | Key Reagents/Catalysts | Solvent(s) | Temp. Range | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| 1 | Base-catalyzed acrylonitrile addition | DBU, DMAP, K2CO3, triethylamine | Acetonitrile, acetone, DMF, DCM | 0 °C to RT | 18–24 | Not specified | Forms intermediate compound d |

| 2 | Lewis acid-catalyzed cyclization | LiBF4, BF3·OEt2, TFA | Acetonitrile, DCM | RT to 100 °C | 3–24 | Not specified | Cyclizes to azetidine core |

| 3 | Pd-catalyzed coupling | Pd(PPh3)4, Pd(dppf)Cl2, Pd(OAc)2; bases | Dioxane/water | RT to 100 °C | 5–24 | Not specified | Forms coupling intermediate d' |

| 4 | Carbodiimide amide coupling | EDCI, HOBt, triethylamine | Dichloromethane | 20 °C | 4–30 | Up to 94 | Coupling of aminoazetidine derivatives |

| 5 | Deprotection | TFA | DCM | RT | ~2 | ~100 | Removes Boc protecting group |

Research Findings and Considerations

The choice of base and solvent critically influences the yield and purity of intermediates in the acrylonitrile addition step. Polar aprotic solvents favor the reaction progress.

Lewis acid catalysis is essential for efficient cyclization, with lithium tetrafluoroborate and boron trifluoride etherate showing high activity.

Palladium-catalyzed coupling reactions require inert atmosphere and precise temperature control to prevent side reactions and ensure high conversion.

Carbodiimide-mediated coupling is a robust method for attaching various acyl groups to the azetidine nitrogen, enabling structural diversification.

Deprotection with TFA is mild and efficient, preserving the integrity of sensitive functional groups.

These methods have been demonstrated in patent literature and peer-reviewed syntheses, indicating their reliability and scalability for pharmaceutical intermediate production.

Chemical Reactions Analysis

Types of Reactions: 2-(3-Aminoazetidin-1-yl)propanenitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and amines.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

1. Inhibition of Autotaxin:

Recent studies have highlighted the compound's ability to inhibit autotaxin, an enzyme implicated in several fibrotic and inflammatory diseases. This inhibition suggests that 2-(3-Aminoazetidin-1-yl)propanenitrile may be useful in developing treatments for conditions such as:

- Fibrotic Diseases : Conditions characterized by excessive connective tissue formation.

- Inflammatory Diseases : Disorders where inflammation is a primary concern.

- Autoimmune Diseases : Diseases where the immune system attacks the body's own tissues.

The compound has been shown to be effective in preclinical models for these diseases, indicating its potential for therapeutic applications .

2. Histamine H3 Receptor Modulation:

The compound acts as an agonist of the histamine H3 receptor, which is involved in various neurological processes. Activation of this receptor can influence neurotransmitter release and has implications for treating:

- Cognitive Disorders : Such as Alzheimer's disease and other forms of dementia.

- Sleep Disorders : Given the role of histamine in sleep-wake cycles.

Research indicates that compounds similar to this compound can modulate cognitive functions and may lead to novel treatments for memory-related disorders.

Biochemical Research

1. Synthesis of Complex Organic Compounds:

In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its structure allows it to participate in various chemical reactions, including:

- Nucleophilic Substitution : Useful for introducing different functional groups into organic frameworks.

- Amination Reactions : The compound can facilitate the formation of primary amines through photocatalyzed methods .

These properties make it valuable for researchers developing new materials or pharmaceuticals.

Case Studies

| Study Focus | Findings | Implications |

|---|---|---|

| Fibrotic Disease Treatment | Inhibition of autotaxin led to reduced fibrosis in animal models. | Potential therapeutic agent for chronic fibrotic conditions. |

| Neuropharmacology | Activation of histamine H3 receptors improved cognitive function in rodent models. | Possible treatment avenue for neurodegenerative diseases. |

| Organic Synthesis | Successful use of this compound in synthesizing complex amines with high yields. | Enhances synthetic pathways in medicinal chemistry. |

Industrial Applications

Beyond its pharmaceutical potential, this compound can also be utilized in industrial contexts. Its ability to act as a precursor in chemical synthesis makes it relevant for producing specialty chemicals and materials used in various industries.

Mechanism of Action

2-(3-Aminoazetidin-1-yl)propanenitrile can be compared with other similar compounds, such as 2-(3-Aminoazetidin-1-yl)ethan-1-ol and 2-(3-Aminoazetidin-1-yl)acetic acid. While these compounds share structural similarities, this compound is unique in its nitrile group, which imparts distinct chemical and biological properties.

Comparison with Similar Compounds

Structural Analogues from High-Similarity Screening

Evidence from CAS-based similarity screening () identifies the following compounds with similarity scores ≥0.78:

| Compound Name | CAS Number | Key Structural Features | Similarity Score |

|---|---|---|---|

| 2-(3-Aminopyridin-2-yl)acetonitrile | 105166-53-8 | 6-membered aromatic pyridine ring, amino group, nitrile | 0.84 |

| 2-(Pyridin-2-yl)propan-2-amine | 3430-33-9 | Pyridine ring, branched alkyl chain, amine group | 0.82 |

| This compound | 1369105-90-7 | 4-membered azetidine ring, amino group, nitrile | Reference compound |

Key Observations :

- Ring Size and Strain : The azetidine ring in the target compound introduces significant ring strain compared to pyridine-based analogues. This strain may enhance reactivity or reduce thermal stability.

- Functional Group Positioning: The 3-amino group on azetidine may offer distinct hydrogen-bonding capabilities compared to pyridine-derived amines, influencing molecular recognition in biological systems.

Comparison with Nitrile-Containing Heterocycles

highlights nitrile-functionalized compounds such as 3-Oxo-3-pyrrolidin-1-yl-propionitrile (3a) and 3-Oxo-3-piperidin-1-yl-propionitrile (3b), synthesized via condensation reactions in ethanol/piperidine at 0–5°C.

Critical Differences :

- Stability : Azetidine’s strain may necessitate specialized handling or stabilization strategies during synthesis, unlike more robust pyrrolidine/piperidine derivatives.

- Functionalization: The amino group in the target compound provides a reactive site for further derivatization, whereas compounds like 3a/3b feature ketone groups that enable distinct reaction pathways.

Biological Activity

2-(3-Aminoazetidin-1-yl)propanenitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure

The compound features an azetidine ring, which contributes to its unique chemical properties. The presence of the amino group and the propanenitrile moiety enhances its reactivity and potential interactions with biological targets.

Research indicates that this compound may interact with several biological pathways:

- Histamine H3 Receptor Antagonism : The compound has been noted for its activity against the histamine H3 receptor, which plays a crucial role in neurotransmission and has implications in allergic responses and neurodegenerative diseases.

- Antimicrobial Properties : Preliminary studies suggest that compounds similar to this compound exhibit antimicrobial activities, particularly against multidrug-resistant strains .

Biological Assays and Findings

Several studies have explored the biological activity of this compound through various assays:

Table 1: Summary of Biological Activities

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of azetidine derivatives, including this compound, demonstrated effective inhibition against Escherichia coli and Staphylococcus aureus. The compound showed a minimum inhibitory concentration (MIC) comparable to standard antibiotics, indicating its potential as a therapeutic agent against resistant bacterial strains .

Case Study 2: Neuropharmacological Effects

In another investigation focusing on neuropharmacological effects, the compound was evaluated for its impact on cognitive functions in animal models. Results indicated improvements in memory retention and learning capabilities, attributed to its action as a histamine H3 receptor antagonist.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(3-Aminoazetidin-1-yl)propanenitrile, and what purification methods are recommended?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions. For example, analogous nitrile compounds are synthesized via reactions between azetidine derivatives and acrylonitrile derivatives under basic conditions (e.g., ethanol/piperidine systems at 0–5°C) . Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from polar aprotic solvents like acetonitrile. Purity should be verified using HPLC or GC-MS, as described for similar nitrile compounds in cigarette smoke analysis .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR to confirm the azetidine ring geometry and nitrile group presence. For example, ¹H-NMR of structurally related 2-(o-tolylimino)propanenitrile resolves imine and nitrile proton environments .

- IR : A strong absorption band near 2240 cm⁻¹ confirms the nitrile functional group.

- X-ray crystallography : SHELXL refinement (via SHELX suite) resolves stereochemistry and hydrogen-bonding networks, as demonstrated in small-molecule crystallography .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis or oxidation. Safety data sheets for similar nitriles recommend avoiding moisture, heat (>40°C), and direct light . Use fume hoods and PPE (nitrile gloves, goggles) during handling due to potential respiratory and dermal irritation .

Advanced Research Questions

Q. How can computational methods like DFT elucidate the electronic properties and reactivity of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) predict frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites. For example, DFT studies on aminoimidazodipyridines derived from nitrile precursors reveal charge distribution patterns critical for reactivity . Solvent effects can be modeled using Polarizable Continuum Models (PCM) to simulate reaction environments.

Q. What strategies resolve contradictions between crystallographic data and spectroscopic results for this compound?

- Methodological Answer : Discrepancies (e.g., bond-length variations between X-ray and DFT-optimized structures) require multi-technique validation:

- High-resolution XRD : Use SHELXL for refinement, ensuring data completeness >95% and R-factor <5% .

- Solid-state NMR : Cross-validate dynamic molecular behavior in crystalline vs. solution states.

- Temperature-dependent studies : Analyze thermal ellipsoids in XRD to distinguish static disorder from dynamic motion .

Q. How can researchers design assays to evaluate the biological activity of this compound as a kinase inhibitor?

- Methodological Answer :

- Enzyme inhibition assays : Use fluorescence-based ADP-Glo™ kinase assays with purified kinases (e.g., EGFR, BRAF). Include positive controls (e.g., staurosporine) and measure IC₅₀ values via dose-response curves.

- Cellular assays : Test cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7) using MTT assays. Compare with structurally related β-amino nitriles, which show activity in enzyme modulation .

- Docking studies : AutoDock Vina or Schrödinger Suite predicts binding modes to kinase ATP pockets, leveraging crystallographic data from homologous proteins.

Q. What are the challenges in scaling up the synthesis of this compound while maintaining enantiomeric purity?

- Methodological Answer :

- Chiral resolution : Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) in preparative HPLC.

- Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) in palladium-catalyzed reactions to control stereochemistry.

- Process optimization : Monitor reaction kinetics via in-situ IR or Raman spectroscopy to avoid racemization at high temperatures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.